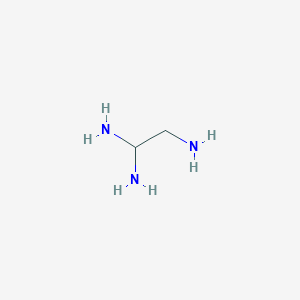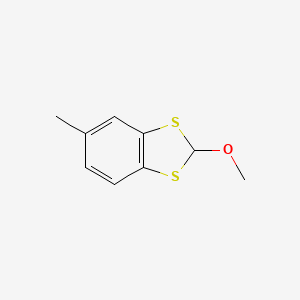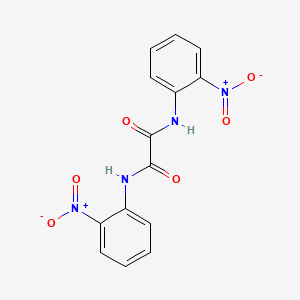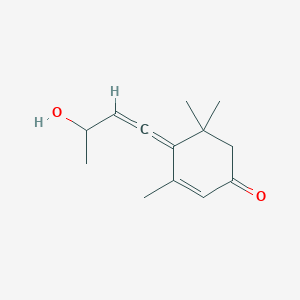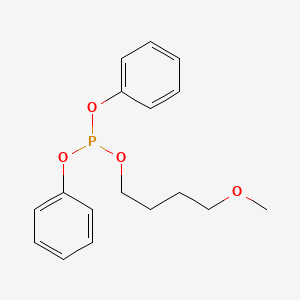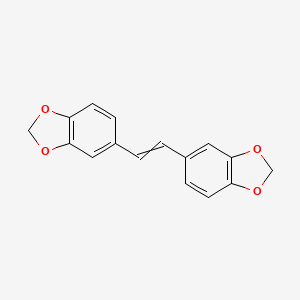
5,5'-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) is an organic compound characterized by the presence of two benzodioxole rings connected by an ethene bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) typically involves the reaction of 1,2-dihydroxybenzene with ethene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzodioxole rings are formed through a cyclization process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzodioxole rings can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde
- 5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness
5,5’-(Ethene-1,2-diyl)bis(2H-1,3-benzodioxole) is unique due to its benzodioxole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
51626-97-2 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
5-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H12O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h1-8H,9-10H2 |
InChI-Schlüssel |
NAYNTKOSEHPFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
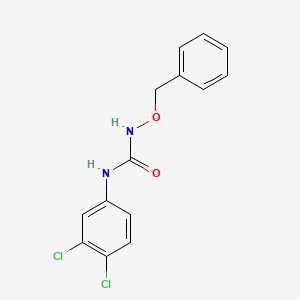
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
